molecular formula C4H3Br2NS B598432 2-Bromo-4-(bromomethyl)thiazole CAS No. 180597-85-7

2-Bromo-4-(bromomethyl)thiazole

Cat. No.: B598432
CAS No.: 180597-85-7
M. Wt: 256.943
InChI Key: PUUHOIJJZAGFNK-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)thiazole is a heterocyclic compound containing both bromine and thiazole moieties. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, making them versatile in various chemical reactions and applications

Mechanism of Action

Target of Action

2-Bromo-4-(bromomethyl)thiazole is a derivative of the thiazole group . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The primary targets of these compounds are often microbial cells or cancer cells .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often disrupting essential biological processes . For example, some thiazole derivatives can inhibit the synthesis of essential proteins in microbial cells, leading to cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can interfere with the synthesis of essential biomolecules, disrupt cellular metabolism, or induce oxidative stress . The downstream effects of these disruptions can include cell death, inhibition of cell growth, or other cytotoxic effects .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given the known activities of other thiazole derivatives, potential effects could include antimicrobial, antifungal, or antineoplastic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area and avoid contact with moisture . Moreover, the compound’s activity could potentially be affected by factors such as pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)thiazole typically involves the bromination of 4-methylthiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUHOIJJZAGFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693364
Record name 2-Bromo-4-(bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180597-85-7
Record name 2-Bromo-4-(bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)-1,3-thiazole
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